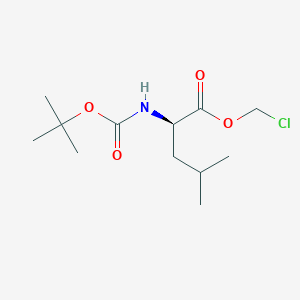![molecular formula C7H4Cl2N2O2S B1448087 4-氯-1H-吡咯并[2,3-b]吡啶-3-磺酰氯 CAS No. 1423032-89-6](/img/structure/B1448087.png)
4-氯-1H-吡咯并[2,3-b]吡啶-3-磺酰氯
描述
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyrrolopyridine core with a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and probes for biological pathways. The sulfonyl chloride group can be used to modify biomolecules, aiding in the study of protein function and interactions .
Medicine
In medicine, compounds derived from 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride are investigated for their therapeutic potential. They are explored as candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the chlorination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
化学反应分析
Types of Reactions
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines (for nucleophilic substitution), oxidizing agents (for oxidation reactions), and palladium catalysts (for coupling reactions). Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride include sulfonamides, which are valuable intermediates in pharmaceutical synthesis, and various coupled products used in material science .
作用机制
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with amino and thiol groups in proteins and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .
相似化合物的比较
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group, which alters its electronic properties and reactivity.
4-chloro-1H-pyrrolo[3,2-c]pyridine: A positional isomer with different reactivity due to the altered position of the nitrogen atom.
Uniqueness
The presence of both a chlorine atom and a sulfonyl chloride group in 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride makes it uniquely reactive and versatile in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHMJICOVYYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-89-6 | |
| Record name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)


![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)


![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)


![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)
